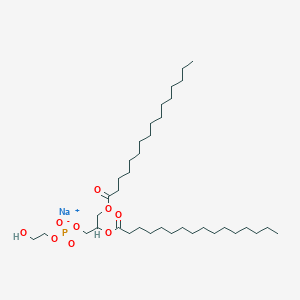
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) is a synthetic phospholipid compound. It is widely used in various scientific research fields due to its unique chemical properties and biological activities. This compound is known for its role in forming lipid bilayers, which are essential components of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ethylene glycol. The final step involves the conversion to the sodium salt form. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Plays a crucial role in the formation of artificial cell membranes and liposomes for drug delivery studies.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in pulmonary surfactants.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) involves its ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, influencing cellular processes such as signal transduction and transport.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) is unique due to its specific structure, which allows it to form stable lipid bilayers and interact with a wide range of biological molecules. This makes it particularly valuable in research focused on membrane dynamics and drug delivery systems.
Properties
Molecular Formula |
C37H72NaO9P |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1 |
InChI Key |
YDTNKUACKJHTLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















